

An In-Depth Technical Guide to the Pharmacology of N4-Acetyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-deoxycytidine**

Cat. No.: **B150700**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, characterized by an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification imparts distinct biochemical properties that are of interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of **N4-Acetyl-2'-deoxycytidine**, including its mechanism of action, synthesis, and potential therapeutic applications. While research into this specific compound is ongoing, this document collates the available information to serve as a foundational resource for the scientific community.

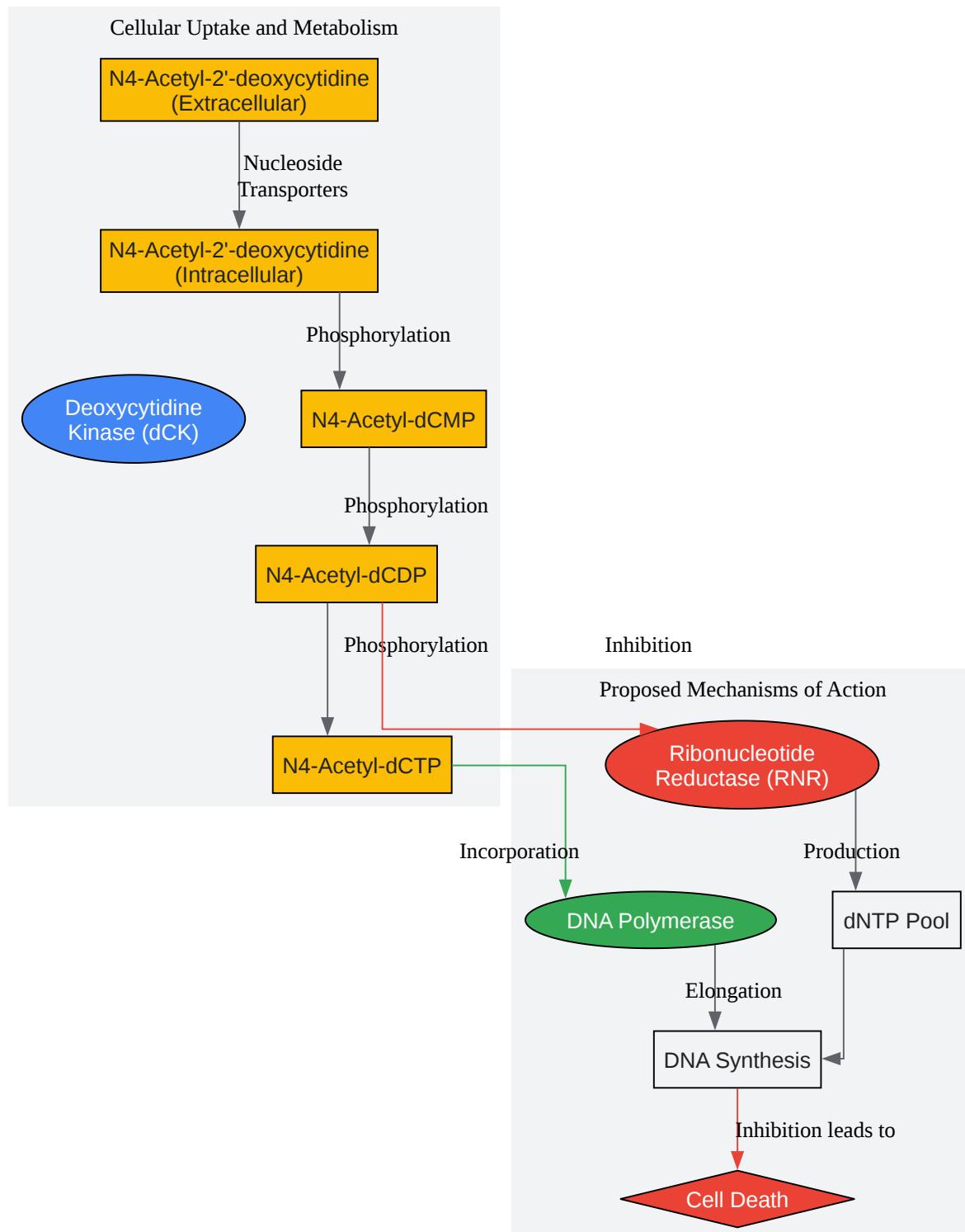
Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can interfere with nucleic acid synthesis and other essential cellular processes. **N4-Acetyl-2'-deoxycytidine** is one such analog, distinguished by the acetylation of its cytosine base. This structural alteration is hypothesized to influence its metabolic stability, cellular uptake, and interaction with target enzymes. This guide will delve into the known pharmacological aspects of **N4-Acetyl-2'-deoxycytidine**, drawing comparisons with related cytidine analogs where relevant.

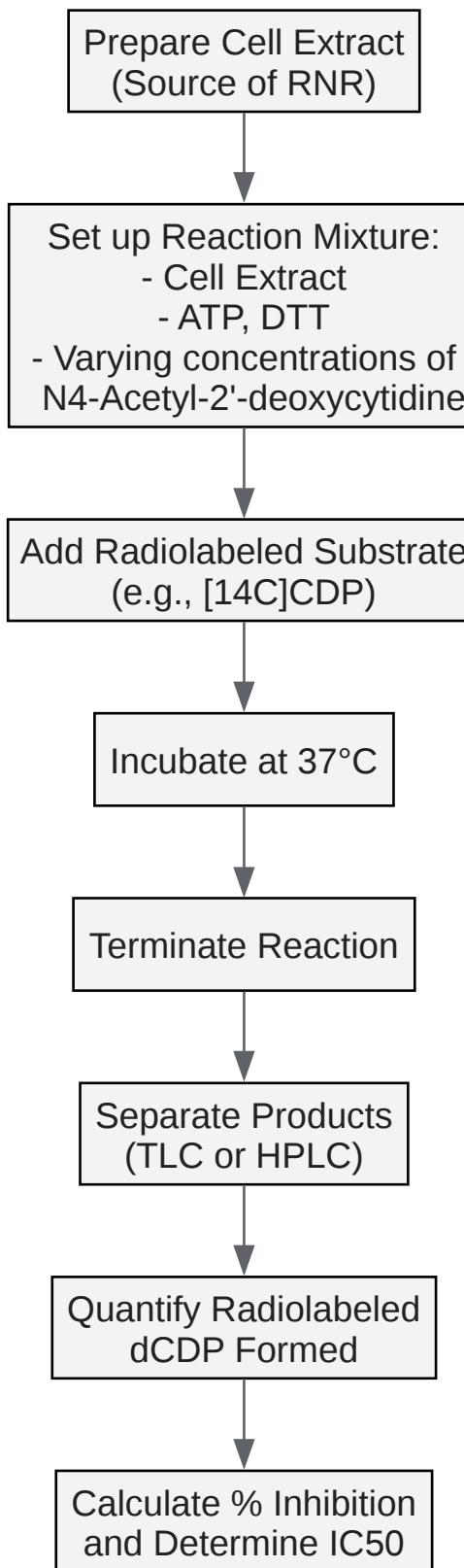
Physicochemical Properties

A clear understanding of the physical and chemical characteristics of **N4-Acetyl-2'-deoxycytidine** is fundamental to its study.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₅ N ₃ O ₅	[1]
Molecular Weight	269.25 g/mol	[1]
CAS Number	32909-05-0	[1]
Appearance	White to off-white powder	[2]
Melting Point	154 - 161 °C	[2]
Solubility	Soluble in DMSO	Inferred from product datasheets


Pharmacology

Mechanism of Action


N4-Acetyl-2'-deoxycytidine is proposed to function as an inhibitor of DNA synthesis.[\[3\]](#)[\[4\]](#) The primary molecular target is believed to be ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[\[3\]](#)[\[4\]](#) By binding to the active site of ribonucleotide reductase, **N4-Acetyl-2'-deoxycytidine** is thought to block this essential step, leading to a depletion of the deoxyribonucleotide pool and subsequent arrest of DNA replication, ultimately resulting in cell death.[\[3\]](#)[\[4\]](#)

It is important to note that while this mechanism is widely cited by chemical suppliers, detailed enzymatic assays and quantitative inhibition data (e.g., IC₅₀ or Ki values) for **N4-Acetyl-2'-deoxycytidine** specifically against ribonucleotide reductase are not readily available in the public domain. Further experimental validation is required to definitively confirm this proposed mechanism and to quantify its inhibitory potency.

The triphosphate form of related N4-acyl-2'-deoxycytidine analogs has been shown to be a substrate for various DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, KOD XL, and phi29 DNA polymerases.^[5] This suggests that if **N4-Acetyl-2'-deoxycytidine** is intracellularly phosphorylated to its triphosphate derivative, it could potentially be incorporated into DNA, leading to chain termination or other forms of DNA damage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A simple and sensitive ribonucleotide reductase assay - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacology of N4-Acetyl-2'-deoxycytidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150700#understanding-the-pharmacology-of-n4-acetyl-2-deoxycytidine\]](https://www.benchchem.com/product/b150700#understanding-the-pharmacology-of-n4-acetyl-2-deoxycytidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com